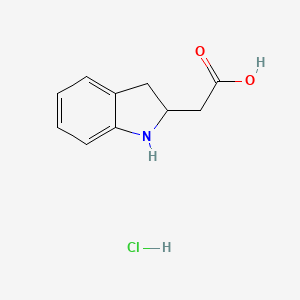

2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-indol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAOPCWBFOTSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Route A: Indoline Alkylation Followed by Ester Hydrolysis

Step 1: Alkylation of Indoline with Ethyl Bromoacetate

Indoline (1.0 equiv) is dissolved in DMF, and KOtBu (1.2 equiv) is added to deprotonate the 2-position. Ethyl bromoacetate (1.1 equiv) is introduced dropwise, and the mixture is stirred at 25–40°C for 4–6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Step 2: Ester Hydrolysis to Acetic Acid

The ethyl ester intermediate is hydrolyzed using LiOH in a tetrahydrofuran (THF)/methanol/water mixture (1:1:1) at room temperature for 4 hours. Acidification with HCl precipitates the free acid, which is filtered and dried.

Step 3: Hydrochloride Salt Formation

The free acid is dissolved in ethanol and treated with concentrated HCl (1.1 equiv). The solution is evaporated under reduced pressure to yield the hydrochloride salt as a crystalline solid.

Table 2: Reaction Parameters for Route A

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Indoline, KOtBu, DMF, ethyl bromoacetate | 25–40 | 4–6 | 65–72 |

| 2 | LiOH, THF/MeOH/H2O | 25 | 4 | 85–90 |

| 3 | HCl, ethanol | 25 | 1 | 95 |

Route B: Fischer Indole Synthesis with Post-Reduction

Step 1: Fischer Indole Synthesis

Phenylhydrazine reacts with levulinic acid in acetic acid under reflux to form indole-2-acetic acid.

Step 2: Catalytic Hydrogenation to Indoline

The indole-2-acetic acid is hydrogenated using palladium on carbon (Pd/C) in methanol under H2 (50 psi) at 50°C for 12 hours, yielding indoline-2-acetic acid.

Step 3: Salt Formation

The product is treated with HCl in ethanol to form the hydrochloride salt.

Table 3: Reaction Parameters for Route B

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylhydrazine, levulinic acid, acetic acid | 120 | 8 | 55 |

| 2 | Pd/C, H2, MeOH | 50 | 12 | 78 |

| 3 | HCl, ethanol | 25 | 1 | 92 |

Comparative Analysis of Methodologies

Route A offers higher yields (65–72% in alkylation) and shorter reaction times compared to Route B, which suffers from moderate yields in the Fischer synthesis step (55%). However, Route B avoids the use of strong bases like KOtBu, making it preferable for acid-sensitive substrates.

Purity and Purification Challenges

Both routes require chromatographic purification. Neutral alumina columns with benzene or ethyl acetate/hexane mixtures effectively remove byproducts. The hydrochloride salt’s crystalline nature allows for recrystallization from ethanol/water mixtures, achieving >98% purity.

Spectroscopic Characterization

1H NMR (D2O, 400 MHz):

-

δ 7.20–7.05 (m, 4H, aromatic),

-

δ 4.10 (t, 2H, CH2COO−),

-

δ 3.75 (m, 2H, indoline CH2),

IR (KBr):

Industrial-Scale Considerations

Patent US8471039B2 highlights the use of aprotic solvents (DMF, THF) and inorganic bases (KOtBu) for reproducible, scalable synthesis. Critical process parameters include:

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may yield indole-2-ylmethanol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in biological processes, leading to changes in cellular function . The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

a. 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic Acid Hydrochloride

b. 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic Acid Hydrochloride

- Structural Differences : These compounds are enantiomers differing in the stereochemistry of the dihydroindole’s C2 position.

- Molecular Data: Both share the same formula (C₁₀H₁₂ClNO₂) and molecular weight (213.67 g/mol) as the parent compound .

- Implications : Stereochemistry may influence binding affinity to chiral targets (e.g., enzymes or GPCRs).

Indantadol Hydrochloride (N²-(2,3-Dihydro-1H-inden-2-yl)glycinamide Hydrochloride)

ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]acetic Acid)

- Structural Differences : Features a dihydro-pyrrolizine core instead of dihydroindole, with additional substituents (chlorophenyl, phenyl).

- Pharmacological Data : In rat studies, ML 3000 demonstrated superior gastrointestinal tolerance compared to indomethacin, suggesting that dihydroheterocyclic acetic acid derivatives may offer safer NSAID alternatives .

2-(1H-1,2,3-Triazol-1-yl)acetic Acid Hydrochloride

Positional Isomers: 2-(2,3-Dihydro-1H-indol-3-yl)acetic Acid

- Structural Difference : The acetic acid group is attached to the indole’s 3-position instead of the 2-position.

- Implications : Positional isomerism could affect molecular geometry, influencing interactions with biological targets (e.g., COX enzymes) .

Comparative Data Table

Research Findings and Implications

- Stereochemistry : The R and S enantiomers of the target compound () highlight the need for chiral resolution in drug development to optimize efficacy and reduce off-target effects.

- Safety Profiles : ML 3000’s low gastrointestinal toxicity in rats () suggests that dihydroheterocyclic acetic acid derivatives warrant further exploration as NSAID alternatives.

- Functional Group Impact : The triazole derivative () and isoindole-based compounds () demonstrate how ring substitutions affect physicochemical properties (e.g., logP, solubility).

Biologische Aktivität

2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride, a compound characterized by its indole structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C10H12ClNO2

- Molecular Weight : Approximately 215.66 g/mol

- Structure : The compound features a dihydroindole ring system which enhances its biological activity and solubility due to the hydrochloride form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by mimicking the structure of natural substrates, allowing it to bind effectively to active sites.

- Receptor Modulation : It may interact with receptors, modulating their activity and leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : Compounds with indole structures are known for their neuroprotective properties, potentially benefiting neurodegenerative diseases.

- Antioxidant Properties : The compound's structural features suggest it may possess antioxidant capabilities, contributing to its protective effects in biological systems.

- Anticancer Potential : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the effects of various indole derivatives, including this compound, on breast cancer cells (MDA-MB-231). The results indicated that these compounds could induce significant morphological changes and enhance caspase-3 activity at concentrations as low as 10 μM, confirming their potential as anticancer agents .

Q & A

Q. Key Considerations :

- Reaction pH : Adjusting pH during neutralization (e.g., using sodium carbonate) minimizes by-products .

- Temperature control : Prolonged reflux (e.g., 8–12 hours) ensures complete conversion but may degrade heat-sensitive intermediates .

- Purification : Recrystallization from DMF/acetic acid mixtures or chloroform extraction improves purity .

How can researchers resolve structural ambiguities in derivatives of this compound using advanced analytical techniques?

Advanced Research Focus

Structural elucidation often requires a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Determines precise bond lengths and angles, as demonstrated for related indole-acetonitrile derivatives .

- NMR spectroscopy : and NMR identify substituent positions on the indole ring (e.g., distinguishing 2- vs. 3-substituted isomers) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns, critical for verifying synthetic products .

Data Contradiction Example :

Discrepancies in melting points or spectral data between batches may arise from polymorphic forms or residual solvents. Thermoanalytical techniques (e.g., DSC) and elemental analysis can address these inconsistencies .

What methodological approaches are used to evaluate the biological activity of this compound and its analogs?

Q. Advanced Research Focus

- Receptor binding assays : Structural resemblance to neurotransmitter analogs (e.g., serotonin) suggests potential neural receptor interactions. Radioligand displacement assays using -labeled ligands quantify affinity .

- Enzyme inhibition studies : Testing against targets like monoamine oxidases (MAOs) or kinases involves kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) .

- Cellular permeability : LC-MS/MS quantifies intracellular concentrations after exposure, with corrections for matrix effects .

Q. Optimization Strategies :

- SAR studies : Modifying the indole ring’s substituents (e.g., methoxy groups at position 5) enhances selectivity for specific receptors .

- Prodrug design : Esterification of the carboxylic acid group improves bioavailability, as seen in related indole derivatives .

How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

Q. Advanced Research Focus

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in indole functionalization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful removal during workup .

- Flow chemistry : Continuous flow systems reduce side reactions by tightly controlling residence time and temperature gradients .

Case Study :

In the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives, substituting acetic acid with trifluoroacetic acid increased yields from 60% to 85% by accelerating imine formation .

What are the best practices for ensuring compound stability during storage and handling?

Q. Basic Research Focus

- Storage conditions : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Purity monitoring : Regular HPLC analysis (C18 columns, 0.1% TFA in water/acetonitrile gradient) detects degradation products .

- Handling protocols : Use inert atmospheres (N/Ar) during weighing to avoid moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.